2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are ubiquitous in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science research . They have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It is suggested that the interaction of 1,2,4-triazolo[1,5-a]pyrimidines with their targets can produce different cellular responses in mammalian cells . This may be due to these compounds interacting with distinct binding sites within the target structure .
Biochemical Pathways
Given the wide range of pharmacological activities of 1,2,4-triazolo[1,5-a]pyrimidines , it can be inferred that multiple biochemical pathways could be affected, leading to various downstream effects.
Result of Action
It is known that 1,2,4-triazolo[1,5-a]pyrimidines can produce different cellular responses in mammalian cells , which suggests that our compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-phenoxybenzaldehyde, thiourea, and hydrazine derivatives under reflux conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiolating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazolopyrimidine core can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a microtubule-stabilizing agent. It has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s disease by stabilizing microtubules and preventing neuronal damage . Additionally, it has been studied for its efficacy against parasitic infections like human African trypanosomiasis .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of a wide range of products.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(Methylsulfanyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(Methylsulfanyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its ability to interact with biological targets, making it a more potent microtubule-stabilizing agent .
Properties
IUPAC Name |
2-methylsulfanyl-7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-24-18-20-17-19-12-11-16(22(17)21-18)13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNXHIQTYMUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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